N-[[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
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Overview
Description
N-({1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a dimethylphenoxypropyl side chain. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Attachment of the Dimethylphenoxypropyl Side Chain: This step involves the reaction of the benzimidazole derivative with 3-(2,3-dimethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Furylcarboxamide Moiety: The final step involves the reaction of the intermediate with 2-furoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The dimethylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-({1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core.
Furan Derivatives: Compounds like furosemide and nitrofurantoin share the furan ring.
Uniqueness
N-({1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a dimethylphenoxypropyl side chain, which imparts distinct pharmacological properties and synthetic challenges .
Biological Activity
N-[[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core linked to a furan carboxamide group through a phenoxypropyl side chain. This unique structural arrangement contributes to its diverse biological activities.
IUPAC Name: this compound
Molecular Formula: C24H25N3O3
CAS Number: 920115-84-0
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity: Studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzimidazole have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively .
- Antifungal Properties: The compound has been evaluated for its antifungal activity, showing promising results in inhibiting fungal growth, which is critical in agricultural applications.
- Antimicrobial Effects: Some studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further research in antimicrobial drug development .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction: Similar compounds have demonstrated the ability to bind to DNA and inhibit DNA-dependent enzymes, thereby disrupting critical cellular processes involved in proliferation and survival .
- Enzyme Modulation: The compound may interact with specific enzymes or receptors involved in signaling pathways related to cell growth and apoptosis, influencing various cellular responses .
Antitumor Studies
In a comparative study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), compounds structurally related to this compound were tested using both 2D and 3D culture methods. The findings indicated:
Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
---|---|---|
A549 | 5.00 ± 0.20 | 15.00 ± 1.50 |
HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results highlight the compound's potential as a therapeutic agent with lower toxicity profiles compared to standard chemotherapeutics like doxorubicin .
Antifungal Activity
The antifungal efficacy of this compound was assessed against several fungal strains. Results showed significant inhibition of fungal growth at varying concentrations, indicating its potential application in agricultural settings as an antifungal agent.
Properties
IUPAC Name |
N-[[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-8-5-11-21(18(17)2)29-15-7-13-27-20-10-4-3-9-19(20)26-23(27)16-25-24(28)22-12-6-14-30-22/h3-6,8-12,14H,7,13,15-16H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHZKVKNUSIKCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.